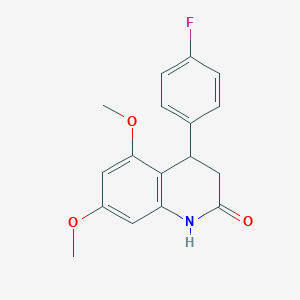

![molecular formula C19H16FN5OS B5526181 4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)

4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of reactions. For example, compounds with structural similarities have been synthesized through reactions involving amino-thiazole and pyrazolinone derivatives, leading to the formation of fused heterocyclic systems with significant biocidal properties (Youssef & Omar, 2007). Additionally, the Gewald synthesis technique has been employed for the synthesis of compounds from thiophene-carbonitrile, indicating a potential pathway for the synthesis of our compound of interest through similar methodologies (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often involves detailed analysis through NMR, MS, and X-ray diffraction techniques. These methods provide insights into the planar conformations and the arrangement of functional groups within the molecule, contributing to a better understanding of its reactivity and interactions (Yang et al., 2014).

Chemical Reactions and Properties

Compounds with similar complex structures exhibit a range of chemical reactions, including transformations to related fused heterocyclic systems, showcasing their reactivity and potential for forming various derivatives with diverse biological activities. Such chemical behaviors are crucial for the development of new materials and active pharmaceutical ingredients (Tiwari et al., 2016).

Physical Properties Analysis

The physical properties of such complex compounds, including solubility, melting points, and crystalline structures, are essential for determining their applicability in different domains. For instance, the crystal structure analysis provides valuable information on the compound's stability, solubility, and potential for forming stable formulations (Ganapathy et al., 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, potential for substitutions and additions, and the formation of new bonds, are critical for understanding the compound's behavior in chemical reactions. Studies on similar compounds have highlighted their reactivity patterns and potential as building blocks for synthesizing new molecules with desired functions (Gangjee et al., 1996).

Scientific Research Applications

Synthesis and Anticancer Potential

The synthesis of novel pyrimidine derivatives, such as those involving ultrasound-mediated one-pot, three-component processes, has been explored for their anticancer activities. For instance, the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives shows promise as anticancer agents against various human tumor cell lines. Docking studies and ADME predictions affirm their potential, demonstrating good binding modes and drug-like properties (Tiwari et al., 2016).

Antimicrobial Activity

Research into the antimicrobial activity of pyrimidine derivatives, such as the novel and efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives, highlights their utility in combating bacterial infections. The evaluation of their antibacterial activity showcases the potential of these compounds in addressing resistance issues and developing new antibiotics (Rostamizadeh et al., 2013).

Chemical Reactivity and Diversity in Applications

The versatility of pyrimidine carbonitriles in synthesizing diverse heterocyclic compounds is evident in studies exploring their reactivity and potential applications. For example, the convenient synthesis of substituted 3-aminothiophene-2-carbonitriles and their conversion to thieno[3,2-d]pyrimidines showcases the broad applicability of these compounds in creating novel molecules with potential therapeutic applications (Ren et al., 1986).

properties

IUPAC Name |

4-amino-2-[2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanylpyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5OS/c1-11-7-16(12(2)25(11)15-5-3-14(20)4-6-15)17(26)10-27-19-23-9-13(8-21)18(22)24-19/h3-7,9H,10H2,1-2H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPAUIWJKXCSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CSC3=NC=C(C(=N3)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)pyrimidine-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)

![6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)

![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)

![[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)

![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)

![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)

![2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)

![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)

![4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5526186.png)

![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5526187.png)